Cas no 933717-06-7 (2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid)

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a heterocyclic carboxylic acid derivative with a fused pyrrolopyridine core structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid bicyclic framework and functional carboxyl group enable selective modifications, making it valuable for constructing complex molecules. The methyl substituent at the 2-position enhances stability and influences reactivity patterns. Due to its electron-rich aromatic system, it is useful in metal-catalyzed cross-coupling reactions. The compound's purity and well-defined structure ensure consistent performance in research and industrial applications, particularly in medicinal chemistry for targeted drug design.
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid structure
933717-06-7 structure
Product Name:2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
CAS No:933717-06-7
MF:C9H8N2O2
MW:176.1720
MDL:MFCD18253774
CID:4660143
PubChem ID:72207435
Update Time:2025-05-05

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
    • PB22928
    • AK186151
    • MFCD18253774
    • DB-150058
    • 2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLICACID
    • 2-Methyl-7-azaindole-3-carboxylic acid
    • CS-0053959
    • 933717-06-7
    • AKOS023769443
    • AS-69013
    • Z1255363703
    • EN300-4301100
    • SCHEMBL21819026
    • 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
    • MDL: MFCD18253774
    • Inchi: 1S/C9H8N2O2/c1-5-7(9(12)13)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
    • InChI Key: GLFUOZIJJSLQTD-UHFFFAOYSA-N
    • SMILES: O([H])C(C1=C(C([H])([H])[H])N([H])C2=C1C([H])=C([H])C([H])=N2)=O

Computed Properties

  • Exact Mass: 176.058577502g/mol
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66
  • XLogP3: 1.2

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M898644-1g
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
933717-06-7 ≥95%
1g
6,563.70 2021-05-17
Matrix Scientific
123218-1g
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 95+%
933717-06-7 95+%
1g
$1552.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M59920-250mg
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
933717-06-7 95%
250mg
¥1896.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M59920-1g
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
933717-06-7 95%
1g
¥5687.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M59920-100mg
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
933717-06-7 95%
100mg
¥1085.0 2024-07-19
Chemenu
CM255859-100mg
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
933717-06-7 95%+
100mg
$271 2021-08-04
Chemenu
CM255859-250mg
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
933717-06-7 95%+
250mg
$376 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NI997-100mg
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
933717-06-7 95+%
100mg
1457CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NI997-250mg
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
933717-06-7 95+%
250mg
3496CNY 2021-05-07
Chemenu
CM255859-250mg
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
933717-06-7 95%+
250mg
$285 2024-07-19

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid Related Literature

Additional information on 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Introduction to 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (CAS No. 933717-06-7)

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, identified by the chemical identifier CAS No. 933717-06-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of a carboxylic acid functional group at the 3-position and a methyl substituent at the 2-position of the pyrrolopyridine core enhances its potential as a building block for drug discovery and development.

The structure of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid features a fused ring system consisting of a pyrrole ring and a pyridine ring, which is a common motif in many biologically active molecules. This fused system imparts unique electronic and steric properties to the compound, making it an attractive candidate for further chemical modification and functionalization. The carboxylic acid group not only serves as a site for further derivatization but also contributes to the compound's solubility in polar solvents, which is crucial for pharmaceutical applications.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Pyrrolopyridines, in particular, have been extensively studied for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer agents. The specific arrangement of atoms in 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid makes it a promising candidate for investigating new pharmacological targets and mechanisms.

One of the most compelling aspects of this compound is its potential as a precursor for synthesizing more complex molecules with tailored biological activities. The carboxylic acid moiety can be easily converted into esters, amides, or other functional groups through standard organic transformations, allowing chemists to explore a wide range of derivatives. Similarly, the methyl substituent provides a handle for further modifications, such as alkylation or halogenation, which can be used to fine-tune the compound's properties.

Recent studies have highlighted the importance of pyrrolopyridine derivatives in drug discovery. For instance, several analogs of this scaffold have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The ability to modify the core structure while retaining biological activity has made compounds like 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid valuable tools for medicinal chemists seeking to develop novel therapeutics.

The synthesis of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in research and development programs.

In addition to its pharmaceutical potential, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid has also been explored in materials science applications. Its unique electronic properties make it suitable for use in organic electronics and sensors. By incorporating this compound into conductive polymers or other advanced materials, researchers can develop novel devices with enhanced performance characteristics.

The future prospects for 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid are promising, with ongoing research aimed at uncovering new biological activities and expanding its utility in drug development. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield innovative derivatives with improved therapeutic profiles. As our understanding of heterocyclic chemistry continues to grow, compounds like this will play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.